molecular formula C18H13F3N2O B2399063 3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde CAS No. 1006472-12-3

3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B2399063
CAS No.: 1006472-12-3
M. Wt: 330.31
InChI Key: SFAASPGBXHDIIW-UHFFFAOYSA-N
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Description

3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a phenyl group and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The pyrazole ring can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 3-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
  • 3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-methanol

Uniqueness

The uniqueness of 3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c19-18(20,21)16-8-4-5-13(9-16)10-23-11-15(12-24)17(22-23)14-6-2-1-3-7-14/h1-9,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAASPGBXHDIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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